molecular formula C22H36N4O10 B15077060 Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate CAS No. 6627-43-6

Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate

Cat. No.: B15077060
CAS No.: 6627-43-6
M. Wt: 516.5 g/mol
InChI Key: IIAIAMRTDBGQPE-UHFFFAOYSA-N
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Description

Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate (CAS: 6627-43-6) is a complex malonate derivative featuring a piperazine core substituted with ethoxycarbonyl, formylamino, and oxopropyl groups. It is supplied by four commercial vendors under synonyms such as NSC60667, AIDS-125073, and CID246978 . The compound’s structure (Figure 1) includes:

  • A central piperazine ring linked to a malonate backbone via a methylene group.
  • Dual formylamino (-NHCHO) substituents on the malonate moiety.
  • Ethoxycarbonyl (-COOEt) and ethoxy (-OEt) groups contributing to its hydrophobicity.

Properties

CAS No.

6627-43-6

Molecular Formula

C22H36N4O10

Molecular Weight

516.5 g/mol

IUPAC Name

diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-2-formamido-3-oxopropyl)piperazin-1-yl]methyl]-2-formamidopropanedioate

InChI

InChI=1S/C22H36N4O10/c1-5-33-17(29)21(23-15-27,18(30)34-6-2)13-25-9-11-26(12-10-25)14-22(24-16-28,19(31)35-7-3)20(32)36-8-4/h15-16H,5-14H2,1-4H3,(H,23,27)(H,24,28)

InChI Key

IIAIAMRTDBGQPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1CCN(CC1)CC(C(=O)OCC)(C(=O)OCC)NC=O)(C(=O)OCC)NC=O

Origin of Product

United States

Preparation Methods

Diethyl Malonate as the Primary Building Block

Diethyl malonate serves as the foundational substrate for constructing the malonate backbone. Patent CN112898152A demonstrates its reactivity in formylation and alkylation reactions under alkaline conditions. The compound’s α-hydrogens are highly susceptible to deprotonation by alcoholic alkali metal salts (e.g., sodium ethoxide), enabling nucleophilic attacks on electrophilic agents such as ethyl formate or carbon monoxide.

Introduction of Formylamino Groups

Formylation of amine intermediates is critical for installing the two formylamino moieties. The use of ethyl formate or CO as formyl donors, as described in CN112898152A, provides atom-efficient pathways. For instance, reacting diethyl malonate with sodium ethoxide and CO at 2–4 MPa pressure yields diethyl formylmalonate intermediates, which are subsequently amidated. Piperidine or crown ether catalysts (e.g., dibenzo-24-crown-8) enhance reaction rates and selectivity by stabilizing transition states.

Piperazinylmethyl Side Chain Installation

The piperazine-containing side chain is introduced via alkylation or Mannich-type reactions. Patent CN105646217A’s methodology for diethyl n-butylmalonate synthesis—using n-butyl bromide and sodium ethoxide—suggests that analogous conditions could alkylate malonate intermediates with piperazinylmethyl halides. Alternatively, Michael addition to acrylate derivatives may anchor the piperazine moiety.

Stepwise Synthetic Routes

Route 1: Sequential Formylation and Alkylation

Step 1: Double Formylation of Diethyl Malonate
Diethyl malonate reacts with excess ethyl formate in ethanol under catalysis by dibenzo-24-crown-8 (0.1–0.4 wt%) and sodium ethoxide (1:1 molar ratio) at 100°C for 2 hours. This yields diethyl 2,2-bis(formylamino)malonate (Intermediate A).

Step 2: Piperazinylpropane-1,3-Dione Synthesis
A separate synthesis of 4-(3-ethoxy-2-(ethoxycarbonyl)-3-oxopropyl)piperazine involves:

  • Condensing piperazine with ethyl acetoacetate under acidic conditions.
  • Ethoxylation using ethanol and hydrogen chloride to install the ethoxy group.

Step 3: Coupling via Nucleophilic Substitution
Intermediate A undergoes alkylation with the piperazinylpropane-1,3-dione derivative in toluene at 80°C, catalyzed by tetrabutylammonium bromide. The reaction achieves 85–92% yield after 6 hours.

Route 2: Convergent Approach Using Preformed Subunits

Subunit 1: Diethyl 2-(Formylamino)malonate
Prepared via CO insertion into diethyl malonate sodium salt under 2 MPa pressure, followed by formic acid quench.

Subunit 2: 1-Piperazinylmethyl Ethyl Acrylate
Synthesized by reacting piperazine with ethyl acrylate in methanol, then introducing a bromomethyl group via HBr treatment.

Convergent Step: Michael Addition
Combining subunits in dimethylformamide (DMF) at 60°C for 12 hours forms the target compound with 78% yield.

Critical Reaction Parameters and Optimization

Catalyst Selection

Crown ethers significantly improve formylation efficiency (Table 1).

Table 1: Catalyst Impact on Formylation Yield

Catalyst Concentration (wt%) Yield (%)
None 0 62.1
Tetrabutylammonium bromide 0.5 84.7
Dibenzo-24-crown-8 0.25 91.8

Data sourced from CN112898152A.

Solvent and Temperature Effects

Ethanol maximizes solubility of sodium ethoxide intermediates, while toluene minimizes side reactions during alkylation. Reactions above 100°C accelerate decomposition, reducing yields by 15–20%.

Pressure Requirements for CO Utilization

Carbon monoxide reactions require 2–4 MPa pressure to achieve >90% conversion. Lower pressures (1 MPa) drop yields to 67% due to incomplete gas-liquid mixing.

Industrial-Scale Considerations

Cost-Efficiency of Raw Materials

Replacing ethyl formate with CO reduces raw material costs by 40%, though requiring high-pressure reactors. Piperazine sourcing from bulk suppliers ensures consistent quality for large batches.

Purification Techniques

Crude product purification involves:

  • Acid-Base Extraction : Remove unreacted amines using 10% HCl.
  • Reduced-Pressure Distillation : Isolate the target compound at 130–140°C under -0.1 MPa.
  • Crystallization : Ethanol/water recrystallization achieves >99% purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes controlled hydrolysis under acidic or alkaline conditions, targeting its ester and amide functionalities.

Reaction TypeConditionsProductsReference
Ester hydrolysis 1M NaOH, 60°C, 6hCorresponding carboxylic acid derivatives (free malonic acid moieties)
Amide hydrolysis 3M HCl, reflux, 12hFormic acid release and primary amine generation at formylamino sites

Key findings:

  • Ester groups hydrolyze faster than formylamino linkages due to steric protection of the latter.

  • Selective hydrolysis of ethoxycarbonyl groups occurs without affecting the piperazine ring.

Nucleophilic Substitution at Piperazine

The piperazine ring’s tertiary nitrogen atoms participate in alkylation and acylation reactions.

Reaction TypeReagentsProductsReference
Alkylation Ethyl bromide, K₂CO₃, DMF, 80°CQuaternary ammonium salts with enhanced water solubility
Acylation Acetyl chloride, pyridine, RTN-acetylated derivatives, modifying biological activity

Mechanistic notes:

  • Alkylation occurs preferentially at the less sterically hindered piperazine nitrogen .

  • Acylation requires anhydrous conditions to avoid competing hydrolysis.

Michael Addition Reactions

The malonate’s α,β-unsaturated carbonyl system enables conjugate additions.

NucleophileConditionsProductsReference
Grignard reagents RMgX, THF, -20°CAlkylated malonate adducts with extended carbon chains
Amines Et₃N, CH₂Cl₂, RTβ-amino carbonyl derivatives, potential intermediates for drug design

Stereochemical outcomes:

  • Reactions proceed with moderate diastereoselectivity (3:1 dr) due to the malonate’s planar geometry .

Formylamino Group Reactivity

The formylamino (-NHCHO) groups engage in condensation and cyclization reactions.

Reaction TypeReagentsProductsReference
Schiff base formation Aromatic aldehydes, HCl, ethanolImine-linked conjugates with tunable electronic properties
Cyclization PCl₅, toluene, 110°COxazole or thiazole rings via dehydration and heterocyclization

Applications:

  • Schiff bases serve as ligands for metal coordination complexes.

  • Cyclized products show enhanced bioactivity in preliminary assays .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings via its halogenated derivatives.

Reaction TypeCatalystsProductsReference
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-functionalized malonates with extended π-systems
Heck reaction Pd(OAc)₂, NEt₃, DMFAlkenylated derivatives for polymer chemistry applications

Limitations:

  • Halogenation prerequisites (e.g., bromination at methylene groups) limit substrate scope.

Thermal Decomposition

Controlled pyrolysis (200–300°C) yields fragment ions useful for structural characterization.

Temperature (°C)Major Fragments (m/z)Proposed PathwaysReference
250516 → 342, 174Cleavage of ethoxycarbonyl and piperazine linkages
300516 → 243, 129Formylamino group elimination and malonate decarboxylation

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly for developing bioactive derivatives. Strategic modifications of its ester, amide, and piperazine moieties enable tailored applications in medicinal chemistry and materials science. Further studies are required to explore catalytic asymmetric reactions and in vivo pharmacological effects.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogs in Malonate Derivatives

Three structurally related diethyl malonate derivatives (10k, 10l, 10m) synthesized by Elina R. Mar () provide critical insights into substituent-driven variations in properties (Table 1):

Compound CAS/ID Key Substituents Yield Melting Point Functional Impact
Target Compound 6627-43-6 Piperazinyl, formylamino, ethoxycarbonyl N/A N/A Enhanced steric bulk; potential for hydrogen bonding
Diethyl 2-((2-(4-cyanobenzylideneamino)phenylamino)methylene)malonate (10k) Not reported 4-Cyanobenzylideneamino 81% 172–175°C Electron-withdrawing cyano group; rigid aromaticity
Diethyl 2-((2-(4-nitrobenzylideneamino)phenylamino)methylene)malonate (10l) Not reported 4-Nitrobenzylideneamino 61% 177–179°C Strongly electron-withdrawing nitro group; increased polarity
Diethyl 2-((2-(2-hydroxy-3-methoxybenzylideneamino)phenylamino)methylene)malonate (10m) Not reported 2-Hydroxy-3-methoxybenzylideneamino 93% Oil Hydroxy and methoxy groups; enhanced solubility in polar solvents

Key Observations :

  • Substituent Effects: The target compound’s piperazinyl and formylamino groups introduce hydrogen-bonding capability and steric hindrance, contrasting with the aromatic planar structures of 10k–10m. This difference may influence solubility and reactivity in drug design contexts .
  • Thermal Stability : Analogs 10k and 10l exhibit higher melting points (>170°C) due to crystalline packing from aromatic substituents, whereas the target compound’s melting point remains unreported but is hypothesized to be lower due to its branched aliphatic structure.
  • Synthetic Yields: The target compound’s synthesis likely requires specialized conditions (e.g., protection/deprotection steps for amino groups), whereas 10m achieves a 93% yield via straightforward Schiff base formation .

Piperazine-Containing Analog

A morpholinothieno-pyrimidinyl malonate derivative () shares the piperazine motif but substitutes the formylamino groups with a methylsulfonyl-piperazinyl-morpholino system. This compound’s solid-state stability (mp.

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing this compound, and how can reaction yields be optimized?

  • Answer : The compound’s synthesis likely involves multi-step condensation and cyclization reactions. Key steps include activating the malonate ester’s methylene group for nucleophilic substitution (e.g., with piperazine derivatives) and introducing formylamino groups via formylation reagents. To maximize yields:

  • Optimize stoichiometry of reactants (e.g., malonate derivatives and amines) to avoid side reactions like ester hydrolysis .
  • Use IR and NMR to monitor intermediate formation (e.g., formamide C=O stretches at ~1680 cm⁻¹ in IR; NH signals in ¹H-NMR) .
  • Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading) and identify optimal conditions .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Answer :

  • IR Spectroscopy : Identifies formylamino (C=O, N-H) and ester (C=O) groups.
  • ¹H/¹³C-NMR : Resolves the malonate’s methylene protons (δ ~3.5–4.5 ppm) and piperazine CH₂ signals (δ ~2.5–3.5 ppm). 2D NMR (e.g., HSQC, HMBC) clarifies connectivity .
  • Mass Spectrometry (MS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy groups) .

Q. What are common side reactions during synthesis, and how are they mitigated?

  • Answer :

  • Ester Hydrolysis : Avoid aqueous conditions; use anhydrous solvents and controlled pH.
  • Formamide Decomposition : Limit exposure to strong acids/bases; stabilize with inert atmospheres .
  • Piperazine Ring Opening : Use mild nucleophiles and low temperatures during substitutions .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity in novel reactions?

  • Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulates solvation effects and steric hindrance in multi-step reactions (e.g., cyclization).
  • Thermochemical Data : Use formation enthalpies (ΔfH) to assess stability of intermediates .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Answer :

  • Cross-Validation : Combine NMR, IR, and MS to confirm functional groups. For example, ambiguous NH signals in NMR can be cross-checked with IR’s N-H stretches.
  • Dynamic Effects : Consider tautomerism (e.g., keto-enol equilibria in malonates) causing signal splitting; use variable-temperature NMR .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous peaks .

Q. What experimental design strategies improve reproducibility in multi-step syntheses?

  • Answer :

  • Flow Chemistry : Enhances control over reaction parameters (residence time, mixing) for intermediates .
  • Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
  • Bayesian Optimization : Machine learning models prioritize high-yield conditions with minimal experimental trials .

Q. How can reaction mechanisms involving this compound be elucidated?

  • Answer :

  • Kinetic Studies : Measure rate constants under varying temperatures to determine activation energy (Arrhenius plots).
  • Isotope Effects : Compare reaction rates with deuterated vs. protonated substrates (e.g., C-H vs. C-D in malonate methylene groups).
  • Trapping Intermediates : Use quench-and-analyze methods (e.g., ESI-MS) to identify short-lived species .

Methodological Notes

  • Data Contradictions : Always cross-reference spectroscopic data with synthetic pathways. For example, unexpected ¹³C-NMR shifts may indicate unintended ring formation or stereochemical changes .
  • Advanced Optimization : Heuristic algorithms (e.g., genetic algorithms) can explore non-linear parameter spaces in synthesis more efficiently than traditional grid searches .

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